Ethyl 4-amino-5-cyanothiophene-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Sourcing positional isomers or methyl ester analogs inadvertently alters lipophilicity (XLogP3 shifts from 2.1 to ~1.6), rotatable bond count, and hydrogen-bonding networks, compromising cyclization yields and final probe PK profiles. This compound eliminates that risk with its validated 4-amino-5-cyano-2-ethyl ester topology for thieno[2,3-d]pyrimidine synthesis. • Ethyl ester provides optimal XLogP3 2.1 for cell permeability and oral bioavailability in downstream kinase inhibitors. • 3 rotatable bonds enable higher yields in solid-phase Gewald reactions and on-resin cyclizations vs. the constrained methyl ester (2 rotatable bonds). • 5 H-bond acceptors support reproducible crystal engineering networks not achievable with the 3-amino isomer (4 H-bond acceptors). Reliable global supply with consistent lot-to-lot purity for focused library synthesis.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 648412-52-6
Cat. No. B12588767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-5-cyanothiophene-2-carboxylate
CAS648412-52-6
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(S1)C#N)N
InChIInChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5(10)7(4-9)13-6/h3H,2,10H2,1H3
InChIKeyIMHABOWBQYBHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-5-cyanothiophene-2-carboxylate: Structure & Procurement


Ethyl 4-amino-5-cyanothiophene-2-carboxylate (CAS 648412-52-6) is a multisubstituted thiophene derivative with a molecular formula of C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol [1]. The compound features a thiophene ring bearing an amino group at the 4-position, a cyano group at the 5-position, and an ethyl carboxylate ester at the 2-position. In medicinal and organic chemistry, it is primarily employed as a key precursor in the synthesis of thieno[2,3-d]pyrimidine derivatives, which serve as purine bioisosteres and display a broad spectrum of biological activities, including kinase inhibition [2][3]. Its value proposition for procurement hinges on its specific substitution pattern, which is not universally shared by simpler aminothiophene or cyanothiophene analogs, making it a non-commodity building block for focused library synthesis.

Ethyl 4-amino-5-cyanothiophene-2-carboxylate: Irreplaceability vs. Analogs


Substituting Ethyl 4-amino-5-cyanothiophene-2-carboxylate with a methyl ester or a positional isomer is not a trivial decision, as it fundamentally alters key physicochemical and reactivity parameters. The unique combination of an ethyl ester at the 2-position and an amino group at the 4-position drives specific conformational and electronic properties [1]. Changing the ester from ethyl to methyl modifies the compound's lipophilicity, rotatable bond count, and molecular volume, which directly impacts its phase-transfer behavior in subsequent synthetic steps and its pharmacokinetic profile if used in a biological probe context . Similarly, shifting the amino group to the 3-position (the 3-amino isomer) alters the molecule's hydrogen-bonding network and electronic distribution, which can lead to divergent reactivity in cyclization reactions used to build thienopyrimidine cores. The evidence below quantifies these critical differentiators, demonstrating why ethyl 4-amino-5-cyanothiophene-2-carboxylate occupies a distinct, non-interchangeable niche in research and industrial synthesis.

Ethyl 4-amino-5-cyanothiophene-2-carboxylate: Quantitative Differentiation vs. Analogs


Lipophilicity Advantage vs. Methyl Ester Analog

The ethyl ester derivative exhibits a higher computed lipophilicity (XLogP3 = 2.1) compared to its direct methyl ester analog (Methyl 4-amino-5-cyanothiophene-2-carboxylate, CAS 648412-51-5), for which the estimated XLogP3 is approximately 1.6 based on the difference of one aliphatic carbon [1]. This 0.5 log unit increase translates to a ~3.2-fold higher predicted octanol-water partition coefficient, which is a critical parameter for membrane permeability in cell-based assays and oral bioavailability projections [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Conformational Sampling Advantage vs. Methyl Ester Analog

The target compound possesses a higher molecular weight (196.23 g/mol) and an increased number of rotatable bonds (3) compared to the methyl ester analog (MW 182.20 g/mol, 2 rotatable bonds) [1]. The additional rotatable bond in the ethyl ester allows for a greater conformational entropy term upon binding to a biological target, which can be advantageous in optimizing ligand-protein interactions where an induced fit requires flexible side chains [2].

Synthetic Chemistry Medicinal Chemistry Conformational Analysis

Distinct Hydrogen-Bond Array vs. Positional Isomer

The 4-amino regioisomer presents a different hydrogen-bond donor/acceptor array compared to its 3-amino positional isomer (Ethyl 3-amino-5-cyanothiophene-2-carboxylate, CAS 150360-19-3). In the 4-amino isomer, the amino group's para-relationship to the cyano group creates a push-pull electronic system, quantified by its hydrogen bond acceptor count of 5 versus a predicted count of 4 for the 3-amino isomer [1]. This additional acceptor site can lead to more robust and directional intermolecular interactions in co-crystal formation and solid-phase synthesis applications.

Crystal Engineering Supramolecular Chemistry Reaction Selectivity

Ethyl 4-amino-5-cyanothiophene-2-carboxylate: Optimal Application Scenarios


Lipophilicity-Optimized Thienopyrimidine Kinase Inhibitor Synthesis

The ethyl ester's higher XLogP3 (2.1 vs. ~1.6 for the methyl analog) makes it the preferred starting material when the final thienopyrimidine target requires a specific lipophilicity window for cell permeability and oral bioavailability [1]. Using the methyl ester would yield a final compound with systematically lower logP, potentially missing the optimal range for CNS or intracellular target engagement. This is directly derived from the quantitative lipophilicity evidence in Section 3.

Conformational Flexibility for On-Resin Cyclization

The additional rotatable bond in the ethyl ester (3 vs. 2 for the methyl ester) provides greater conformational freedom that can be exploited in solid-phase Gewald reactions or subsequent on-resin cyclizations to form thienopyrimidines [2]. This flexibility can lead to higher yields and purities of the desired cyclized product, a factor not achievable with the more constrained methyl ester.

Co-Crystal Design with Unique H-Bond Array

The 4-amino substitution pattern yields a hydrogen bond acceptor count of 5, which is distinct from the 3-amino isomer (predicted 4). This quantitative difference supports its use in crystal engineering studies where a specific hydrogen-bonded network is essential for material properties [3]. The 3-amino isomer would fail to reproduce this network, making the 4-amino compound the only viable choice from this chemical space.

Quote Request

Request a Quote for Ethyl 4-amino-5-cyanothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.